

5-Methylthiophene-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylthiophene-3-carboxylic acid

Cat. No.: B102785

[Get Quote](#)

An In-depth Technical Guide on **5-Methylthiophene-3-carboxylic Acid**: Molecular Weight and Formula

This guide provides essential physicochemical data for **5-Methylthiophene-3-carboxylic acid**, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of **5-Methylthiophene-3-carboxylic acid** are summarized in the table below. This data is critical for experimental design, analytical characterization, and computational modeling.

Parameter	Value	Reference
Molecular Formula	C ₆ H ₆ O ₂ S	[1] [2]
Molecular Weight	142.18 g/mol	[1] [2]

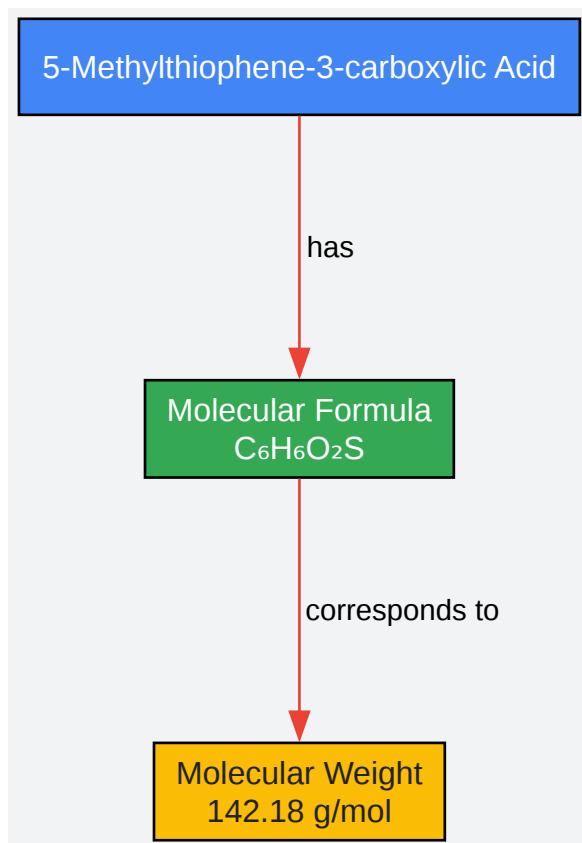
Experimental Protocols

The determination of the molecular weight and formula of a compound like **5-Methylthiophene-3-carboxylic acid** typically involves a combination of mass spectrometry

and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

- Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to ascertain the molecular weight.
- Methodology:
 - Sample Preparation: A dilute solution of **5-Methylthiophene-3-carboxylic acid** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Ionization: The sample is introduced into a mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often preferred for polar molecules like carboxylic acids.
 - Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.
 - Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z . The peak corresponding to the molecular ion ($[M+H]^+$ or $[M-H]^-$) is identified to confirm the molecular weight. For **5-Methylthiophene-3-carboxylic acid**, a high-resolution mass spectrometer would aim to detect a mass very close to 142.18.


2. Elemental Analysis for Molecular Formula Determination:

- Objective: To determine the percentage composition of carbon, hydrogen, and sulfur in the compound to confirm the empirical and molecular formula.
- Methodology:
 - Combustion Analysis: A precisely weighed sample of **5-Methylthiophene-3-carboxylic acid** is combusted in a furnace in the presence of excess oxygen.

- Gas Chromatography: The combustion products (CO_2 , H_2O , and SO_2) are passed through a gas chromatography column to separate them.
- Detection: The amounts of CO_2 , H_2O , and SO_2 are quantified using a thermal conductivity detector.
- Calculation: The percentages of carbon, hydrogen, and sulfur in the original sample are calculated from the masses of their respective combustion products. These percentages are then used to determine the empirical formula. Combined with the molecular weight from mass spectrometry, the molecular formula ($\text{C}_6\text{H}_6\text{O}_2\text{S}$) is confirmed.

Logical Relationships

The following diagram illustrates the relationship between the chemical structure of **5-Methylthiophene-3-carboxylic acid** and its corresponding molecular formula and weight.

[Click to download full resolution via product page](#)

Figure 1: Relationship between Compound, Formula, and Molecular Weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylthiophene-3-carboxylic acid 19156-50-4 [sigmaaldrich.com]
- 2. 5-Methylthiophene-3-carboxylic acid | 19156-50-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [5-Methylthiophene-3-carboxylic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102785#5-methylthiophene-3-carboxylic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b102785#5-methylthiophene-3-carboxylic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com